Meluadrine

Tocolysis Cardiovascular safety Obstetric pharmacology

Meluadrine tartrate is a selective β2-adrenergic receptor agonist developed as a tocolytic. In head-to-head preclinical studies in pregnant goats, meluadrine produced equivalent inhibition of oxytocin-induced uterine contractions as ritodrine but with significantly milder maternal tachycardia, preserved uterine arterial blood flow, and no fetal heart rate elevation upon direct fetal administration. It also demonstrated a favorable metabolic profile with reduced glucose elevation and hypokalemia. Researchers investigating β2-agonist-mediated uterine relaxation where minimizing maternal cardiovascular and fetal hemodynamic confounding is critical should select meluadrine over ritodrine for in vivo tocolysis, fetal safety pharmacology, and metabolic side-effect profiling studies.

Molecular Formula C12H18ClNO2
Molecular Weight 243.73 g/mol
CAS No. 134865-33-1
Cat. No. B152843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeluadrine
CAS134865-33-1
Molecular FormulaC12H18ClNO2
Molecular Weight243.73 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(C1=C(C=C(C=C1)O)Cl)O
InChIInChI=1S/C12H18ClNO2/c1-12(2,3)14-7-11(16)9-5-4-8(15)6-10(9)13/h4-6,11,14-16H,7H2,1-3H3/t11-/m0/s1
InChIKeyLIXBJWRFCNRAPA-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Meluadrine (CAS 134865-33-1): β2-Adrenergic Receptor Agonist Tocolytic Candidate


Meluadrine (developmental code HSR-81; also formulated as meluadrine tartrate, CAS 134865-37-5) is a β2-adrenergic receptor agonist classified as a sympathomimetic tocolytic agent that was investigated for the inhibition of premature uterine contractions but was never marketed [1]. It is the (R)-enantiomer of 4-hydroxytulobuterol and functions as an active metabolite of tulobuterol [1]. The compound was first described in the literature by 1994 and advanced to New Drug Application (NDA) filing in Japan for preterm labor before discontinuation [1].

Meluadrine (CAS 134865-33-1) versus In-Class β2-Agonists: Why Interchangeability Fails


Within the class of β2-adrenergic receptor agonists developed for tocolysis, compounds exhibit substantially divergent cardiovascular and metabolic side-effect profiles despite shared receptor pharmacology. Ritodrine hydrochloride—the historical clinical comparator for meluadrine—is associated with clinically significant maternal tachycardia, uterine blood flow reduction, and fetal heart rate elevation [1]. Experimental evidence in chronically instrumented pregnant goats demonstrates that at doses producing equivalent inhibition of oxytocin-induced uterine contractions, meluadrine tartrate produces significantly milder perturbations of maternal cardiovascular function and fetal hemodynamics relative to ritodrine [1]. These pharmacodynamic distinctions preclude the generic substitution of one β2-agonist tocolytic for another without careful consideration of the differential safety margin.

Meluadrine (CAS 134865-33-1): Quantitative Differentiation Evidence against Comparator Compounds


Meluadrine Tartrate vs. Ritodrine: Equivalent Tocolytic Efficacy with Significantly Reduced Maternal Tachycardia

Meluadrine tartrate produced a marked and similar inhibition of oxytocin-induced uterine contractions compared with ritodrine hydrochloride, yet the degree of maternal heart rate increase in the meluadrine tartrate treatment group was significantly less than that observed in the ritodrine hydrochloride treatment group (p < 0.05) [1]. Both compounds were administered via escalating intravenous infusion to the maternal femoral vein in unanesthetized, chronically instrumented pregnant goats [1].

Tocolysis Cardiovascular safety Obstetric pharmacology

Meluadrine Tartrate Preserves Uterine Arterial Blood Flow Better Than Ritodrine

In the same head-to-head study, the degree of uterine arterial blood flow (UBF) decrease in the meluadrine tartrate treatment group was significantly less than that observed in the ritodrine hydrochloride treatment group (p < 0.05) [1]. This finding emerged from direct comparative measurements following escalating intravenous administration of each agent to pregnant goats undergoing oxytocin-stimulated uterine contractions [1].

Uterine blood flow Fetal oxygenation Tocolysis

Meluadrine Tartrate Does Not Increase Fetal Heart Rate Unlike Ritodrine

Direct escalating administration of meluadrine tartrate (0.01, 0.03, and 0.1 μg·kg⁻¹·min⁻¹) to fetuses did not increase fetal heart rate, whereas ritodrine hydrochloride (0.3, 1, and 3 μg·kg⁻¹·min⁻¹) administered directly to fetuses increased fetal heart rate dose-dependently [1]. This study was conducted in unanesthetized, chronically instrumented pregnant goats with direct fetal administration [1].

Fetal hemodynamics Fetal safety Tocolysis

Meluadrine Tartrate Exhibits Milder Maternal Metabolic Perturbations Relative to Ritodrine

Constant administration of meluadrine tartrate (0.1 μg·kg⁻¹·min⁻¹) to pregnant goats resulted in increases in maternal heart rate, glucose, and free fatty acids, and a decrease in maternal blood K⁺ concentration. However, the study authors concluded that meluadrine tartrate has a mild influence relative to the effects of ritodrine on maternal metabolic responses [1]. This represents a class-level inference based on the known metabolic profile of ritodrine as a comparator [1].

Maternal metabolism Metabolic safety Tocolytic side effects

Meluadrine Tartrate Demonstrates Approximately 30-Fold Higher Tocolytic Potency Than Ritodrine In Vivo

In the head-to-head comparison study in pregnant goats, the escalating dose range required to produce marked and similar inhibition of oxytocin-induced uterine contractions was approximately 30-fold lower for meluadrine tartrate (0.03–1 μg·kg⁻¹·min⁻¹) compared with ritodrine hydrochloride (1–30 μg·kg⁻¹·min⁻¹) [1]. This potency differential was observed under identical experimental conditions in the same animal model [1].

Potency Dosing efficiency Tocolysis

Meluadrine (R)-Enantiomer: Chiral Stability Profile from Aqueous Racemization Kinetics

The kinetics of racemization of meluadrine tartrate in aqueous solution were investigated by HPLC over the pH range of 1.2 to 12 at 40°C, 60°C, and 80°C [1]. Racemization was followed by measuring both the residual (R)-enantiomer and the formed (S)-enantiomer of meluadrine [1]. This study provides baseline stability data for the compound as a single enantiomer but does not include direct comparator data against other β2-agonists [1].

Chiral stability Enantiomeric purity Formulation development

Meluadrine (CAS 134865-33-1): Evidence-Backed Research and Industrial Application Scenarios


Preclinical Tocolytic Efficacy Studies Requiring Reduced Maternal Cardiovascular Confounding

Meluadrine tartrate is particularly suitable for preclinical tocolysis studies where minimizing maternal tachycardia and preserving uterine blood flow are critical experimental endpoints. The compound has demonstrated in a direct head-to-head comparison with ritodrine that it produces equivalent inhibition of oxytocin-induced uterine contractions while causing significantly less maternal heart rate increase and uterine arterial blood flow reduction in chronically instrumented pregnant goats [1]. Researchers investigating β2-agonist-mediated uterine relaxation with an emphasis on maternal hemodynamic stability should prioritize meluadrine over ritodrine for in vivo models.

Fetal Safety Pharmacology Assessments of β2-Adrenergic Tocolytic Agents

Investigators conducting fetal cardiovascular safety pharmacology studies should consider meluadrine tartrate based on direct evidence that it does not increase fetal heart rate upon direct fetal administration, in contrast to ritodrine hydrochloride which produces dose-dependent fetal tachycardia in the same model [1]. This differential fetal hemodynamic profile positions meluadrine as a valuable tool compound for dissecting placental transfer kinetics and fetal β-adrenoceptor sensitivity in pregnant animal models.

Comparative β2-Agonist Metabolic Profiling in Pregnancy Models

Meluadrine tartrate is indicated for studies examining the metabolic consequences of β2-adrenergic tocolytic therapy, as it has been shown to produce milder maternal metabolic responses (glucose elevation, free fatty acid mobilization, hypokalemia) relative to ritodrine at tocolytically relevant doses [1]. Researchers aiming to characterize the structure-activity relationships governing metabolic side effects among β2-agonist tocolytics should include meluadrine as a reference compound with an established favorable metabolic profile.

Enantiomeric Stability and Formulation Development Studies

The racemization kinetics of meluadrine tartrate in aqueous solution have been characterized by HPLC across a broad pH range (1.2–12) and temperature conditions (40–80°C), providing a foundational dataset for formulation development and stability-indicating method validation [1]. Procurement for analytical method development, forced degradation studies, or chiral purity assessment in pharmaceutical research is supported by this peer-reviewed stability characterization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Meluadrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.